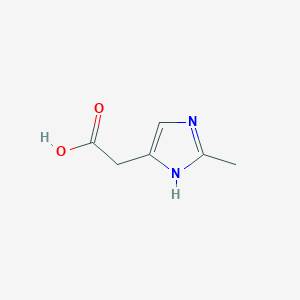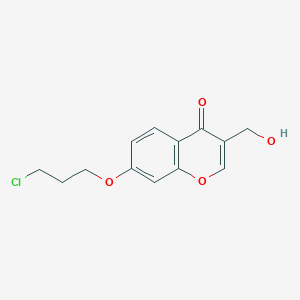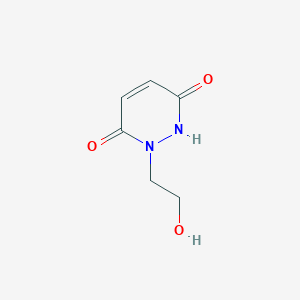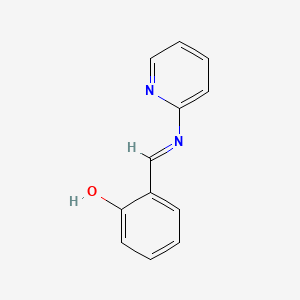
Salicylidene 2-aminopyridine
Overview
Description
Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and photophysical properties. This compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .
Mechanism of Action
Target of Action
Salicylidene 2-aminopyridine, a type of Schiff base, primarily targets copper (II) ions . Copper (II) ions play a crucial role in various biological processes, including enzymatic reactions, iron absorption, and the regulation of gene expression .
Mode of Action
The compound interacts with its target through a process known as hydrolysis . In the presence of copper (II) ions, the Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is facilitated by intramolecular catalysis by the phenoxide ion .
Biochemical Pathways
The hydrolysis of this compound affects the biochemical pathways involving copper (II) ions . The compound’s interaction with copper (II) ions can influence the catalytic effect of some mixed-ligand complexes of copper (II) .
Pharmacokinetics
The hydrolysis process it undergoes suggests that its bioavailability may be influenced by factors such as the presence of copper (ii) ions and the ph of the environment .
Result of Action
The hydrolysis of this compound results in the formation of new compounds . This process, facilitated by copper (II) ions, can have various molecular and cellular effects, depending on the specific biochemical pathways involved .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper (II) ions and the pH of the environment . For instance, the compound’s hydrolysis is hydroxide-independent, suggesting that it can occur in both acidic and basic environments .
Biochemical Analysis
Biochemical Properties
Salicylidene 2-aminopyridine has been found to interact with various enzymes and proteins. For instance, it has been shown to coordinate with copper (II) ions . The Schiff base ligands coordinated to the central metal as monoanionic tridentate (ONO) ligand . The infra-red spectra of the mixed 2-aminopyridine complexes indicated that 2-aminopyridine acted as a neutral monodentate ligand due to coordination via the NH2 group and vibrations in the pyridine ring .
Cellular Effects
This compound has been evaluated for its antioxidant and cytotoxic potentials . Several of them exerted potent scavenging capacity towards ABTS radical and hydrogen peroxide . The assessment of their cytotoxic properties revealed inhibition of ER-a human breast adenocarcinoma cells or estrogen-independent prostate cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves hydroxide-independent hydrolysis . This process is consistent with intramolecular catalysis by the phenoxide ion . The copper (II) chelate, [CuL]+, undergoes acid-catalysed hydrolysis of the imine linkage .
Temporal Effects in Laboratory Settings
The kinetics of hydrolysis of this compound have been investigated in aqueous 5% MeOH . The Schiff-base anion is found to undergo hydroxide-independent hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction is carried out in an ethanolic solution, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows: [ \text{Salicylaldehyde} + \text{2-Aminopyridine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Salicylidene 2-aminopyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Comparison with Similar Compounds
- Salicylidene 4-aminopyridine
- Salicylidene 2-aminothiazole
- Salicylidene 4-aminoantipyrine
Comparison: Salicylidene 2-aminopyridine is unique due to its specific photophysical properties and its ability to form stable complexes with a wide range of metal ions. Compared to similar compounds, it often exhibits higher biological activity and better stability in various solvents .
Properties
IUPAC Name |
2-[(E)-pyridin-2-yliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOIUODXXXAPDU-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284542 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17543-97-4, 1823-47-8 | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylidene 2-aminopyridene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Salicylidene-2-aminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3048510.png)
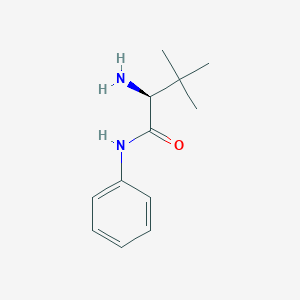

![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)



![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)
